

Safety data sheet SDS for dimethyl 2,4-dioxopentanedioate

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Compound of Interest

Compound Name: *Dimethyl 2,4-dioxopentanedioate*

CAS No.: 162253-71-6

Cat. No.: B3048244

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Technical Guide: Dimethyl 2,4-Dioxopentanedioate

Operational Safety, Chemical Profiling, and Handling Protocols for Drug Discovery

Part 1: Executive Summary & Chemical Identity

The "Identity Crisis" in Reagent Selection

In pharmaceutical research, specifically in the synthesis of HIV Integrase Inhibitors and HCV therapeutics, the Diketo Acid (DKA) pharmacophore is critical. Researchers often confuse **Dimethyl 2,4-dioxopentanedioate** with the far more common Dimethyl 1,3-acetonedicarboxylate.

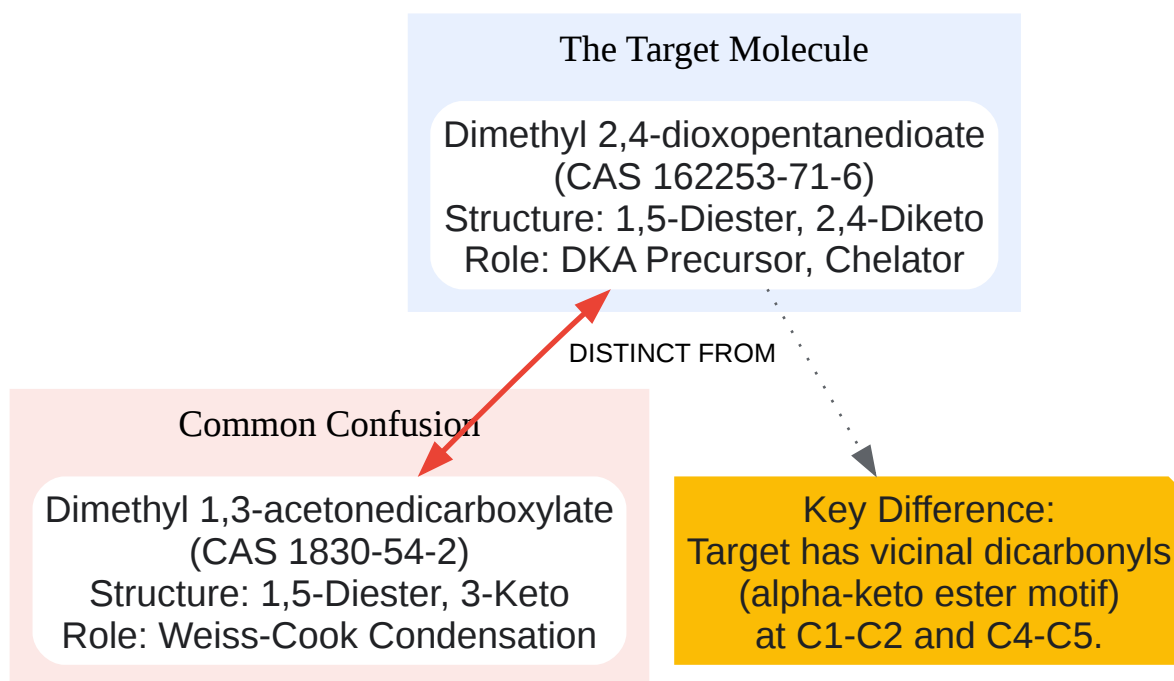
This guide addresses **Dimethyl 2,4-dioxopentanedioate** (CAS: 162253-71-6), a highly reactive vicinal tricarbonyl-equivalent used to generate fused heterocycles and metal-chelating pharmacophores.

Physicochemical Profile

Property	Specification	Operational Note
Chemical Name	Dimethyl 2,4-dioxopentanedioate	Synonyms: Dimethyl 2,4-dioxoglutarate; Pentanedioic acid, 2,4-dioxo-, 1,5-dimethyl ester
CAS Number	162253-71-6	Critical: Do not confuse with CAS 1830-54-2 (Dimethyl 3-oxoglutarate)
Molecular Formula		High oxygen content indicates polarity and H-bonding potential.
Molecular Weight	188.13 g/mol	
Structure		Exists in equilibrium with mono- and di-enol forms.
Physical State	Viscous Oil / Low-Melting Solid	Tendency to solidify upon high purity or hydrate formation.
Solubility	DMSO, MeOH, DCM, THF	Decomposes in aqueous base (retro-Claisen).

Structural Distinction (Visual Logic)

The following diagram illustrates the critical structural difference that frequently leads to synthesis failure in "pot-economy" reactions.



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Figure 1: Structural differentiation between the target 2,4-dioxo species and the common 3-oxo reagent.

Part 2: Hazard Identification & Toxicology (GHS)

Beyond the Label: Mechanistic Risks

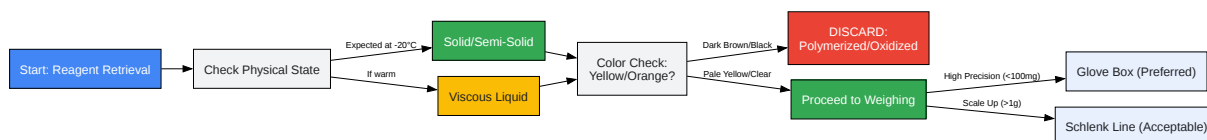
While standard SDSs classify this molecule as a generic "Irritant," its chemical structure dictates a more specific risk profile involving protein alkylation and metal chelation.

GHS Classification (Predicted/Conservative)

- Signal Word: WARNING
- Hazard Statements:
 - H315: Causes skin irritation.[1]
 - H319: Causes serious eye irritation.[1][2]

Handling "Decision Tree"

Use this logic flow to determine the safe handling method based on your specific application.



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Figure 2: Operational decision tree for assessing reagent quality and handling method.

Emergency Response (Spill Management)

Do not treat this as a standard solvent spill. The high oxygen content and reactivity require specific neutralization.

- Evacuate: Clear the immediate area of non-essential personnel.
- PPE: Butyl rubber gloves (nitrile is permeable to similar keto-esters over time), chemical splash goggles, lab coat.
- Neutralization:
 - Do NOT use water (hydrolysis generates acid).
 - Absorb with vermiculite or dry sand.
 - Treat the absorbed material with a dilute solution of aqueous ammonia or sodium carbonate in a waste container to deliberately hydrolyze and neutralize the active esters under controlled conditions.

- Disposal: Incineration is the only acceptable disposal method due to the high energy of the molecule.

Part 4: Synthesis & Application Context

Why Use **Dimethyl 2,4-Dioxopentanedioate**?

This reagent is a "linchpin" molecule in the synthesis of Diketo Acid (DKA) inhibitors, a class of antiretrovirals (e.g., Raltegravir analogs) that target HIV-1 Integrase.

Key Reaction: Heterocycle Formation

The 2,4-dioxo backbone allows for double-condensation reactions.

- With Hydrazines: Yields Pyrazoles (specifically 3,5-dicarboxylate derivatives).
- With Amidines: Yields Pyrimidines.
- With 1,2-Diamines: Yields Quinoxalines.

Experimental Protocol: Condensation with Phenylhydrazine

A self-validating protocol for verifying reagent quality via derivative formation.

- Setup: Flame-dried 50 mL round-bottom flask, magnetic stir bar, inlet.
- Dissolution: Dissolve 1.0 eq (188 mg) of **Dimethyl 2,4-dioxopentanedioate** in 5 mL anhydrous MeOH.
 - Validation: Solution should be clear/pale yellow. Turbidity implies hydrolysis.
- Addition: Add 1.0 eq Phenylhydrazine dropwise at 0°C.
- Observation: A color change to deep orange/red is immediate (formation of the hydrazone intermediate).

- Workup: After 1 hour, evaporate solvent. The resulting pyrazole diester should be a stable solid, confirming the integrity of the starting material.

References

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